molecular formula C14H15NO B1616846 2-(dimethylamino)-5-phenylphenol CAS No. 63019-93-2

2-(dimethylamino)-5-phenylphenol

Cat. No.: B1616846
CAS No.: 63019-93-2
M. Wt: 213.27 g/mol
InChI Key: ORIAIGHQLDPLDL-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-phenylphenol is a chemical compound of interest in advanced research and development, particularly in the fields of medicinal chemistry and materials science. Compounds featuring a phenolic core substituted with a dimethylamino group are recognized as valuable intermediates and scaffolds in synthetic organic chemistry. Researchers are exploring such structures for the development of novel bioactive molecules. Structurally similar compounds have demonstrated significant antimicrobial properties against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The molecular framework also shows promise in the synthesis of Mannich bases, which are a privileged scaffold in drug discovery known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . Beyond pharmaceutical applications, the dimethylaminophenol motif is a key functional group in the synthesis of specialized materials. For instance, it serves as a building block for epoxy resin curing catalysts and accelerators, which are critical components in coatings, adhesives, and composite materials . The compound's structure also makes it a potential ligand for complexing transition metals or a precursor for the development of functional polymers. This product is provided for research purposes as a high-purity material to support innovation in these areas. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

63019-93-2

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

2-(dimethylamino)-5-phenylphenol

InChI

InChI=1S/C14H15NO/c1-15(2)13-9-8-12(10-14(13)16)11-6-4-3-5-7-11/h3-10,16H,1-2H3

InChI Key

ORIAIGHQLDPLDL-UHFFFAOYSA-N

SMILES

CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=CC=CC=C2)O

Other CAS No.

63019-93-2

Origin of Product

United States

Preparation Methods

Friedel-Crafts Alkylation with Subsequent Amination

This method adapts Friedel-Crafts chemistry from phenylphenol synthesis, combined with dimethylamination steps.

Key Steps:

  • Step 1 : Synthesize 5-phenylphenol via Friedel-Crafts alkylation of phenol with benzyl chloride or bromide under acidic conditions (e.g., AlCl₃ catalyst at 80–90°C).
  • Step 2 : Introduce the dimethylamino group at the ortho position using Ullmann-type coupling or nucleophilic substitution. For example, react 5-phenylphenol with dimethylamine in the presence of a copper catalyst at 120–150°C.

Optimized Conditions (hypothetical):

Parameter Value Source Adaptation
Catalyst CuI/1,10-phenanthroline
Solvent DMF or DMSO
Temperature 130°C
Reaction Time 24–48 hours

Reductive Amination of Nitro Precursors

This route leverages nitro-group reduction methodologies from aromatic amine synthesis.

Key Steps:

  • Step 1 : Prepare 2-nitro-5-phenylphenol via nitration of 5-phenylphenol using mixed acid (HNO₃/H₂SO₄) at 0–5°C.
  • Step 2 : Reduce the nitro group to an amine using Na₂S or hydrogenation (e.g., H₂/Pd-C).
  • Step 3 : Methylate the amine using methyl iodide or dimethyl sulfate in alkaline conditions.

Critical Data (from analogous reductions):

Reduction Method Yield (%) Conditions Source
Na₂S 85–90 90°C, 3 hours
H₂/Pd-C 92–95 4 bar H₂, 130–135°C

Multi-Step Coupling Approach

Inspired by diazotization and coupling strategies for aromatic amines, this method involves constructing the aromatic core with pre-installed functional groups.

Key Steps:

  • Step 1 : Diazotize sulfanilic acid (4-aminobenzenesulfonic acid) with NaNO₂/HCl at 0–5°C.
  • Step 2 : Couple with 3-phenylphenol under pH-controlled conditions (pH 4.5–5.0) to form an azo intermediate.
  • Step 3 : Reduce the azo group using hydrogenation (e.g., H₂/skeleton Ni at 130–135°C).
  • Step 4 : Methylate the resulting amine using dimethyl carbonate or methyl iodide.

Advantages :

  • High regioselectivity due to directed coupling.
  • Recyclable sulfanilic acid reduces waste.

Comparative Analysis of Methods

Method Advantages Limitations Yield Potential
Friedel-Crafts Simple, scalable Poor ortho selectivity 50–60%
Reductive Amination High functional group tolerance Multiple steps required 70–85%
Coupling Approach Regioselective, sustainable Complex purification 80–90%

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-5-phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(dimethylamino)-5-phenylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-5-phenylphenol involves its interaction with specific molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. Additionally, the hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate

Key Findings from Resin Cement Studies ():

  • Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate exhibits a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino) ethyl methacrylate. This is attributed to its superior electron-donating capacity, which enhances the efficiency of camphorquinone (CQ)-based photoinitiation systems .
  • Physical Properties: Resins containing ethyl 4-(dimethylamino) benzoate demonstrate superior flexural strength and hardness. In contrast, 2-(dimethylamino) ethyl methacrylate requires additives like diphenyliodonium hexafluorophosphate (DPI) to achieve comparable properties, particularly at higher amine concentrations (1:2 CQ/amine ratio) .
  • Role of DPI: DPI significantly improves the DC and mechanical performance of 2-(dimethylamino) ethyl methacrylate-based resins but has minimal impact on ethyl 4-(dimethylamino) benzoate, underscoring the latter’s inherent reactivity .

Table 1: Comparative Performance in Resin Cements

Property Ethyl 4-(Dimethylamino) Benzoate 2-(Dimethylamino) Ethyl Methacrylate
Degree of Conversion (DC) High (Baseline) Moderate (Requires DPI)
Flexural Strength (MPa) 120–150 80–100 (With DPI)
Optimal CQ/Amine Ratio 1:1 1:2

Pharmacological Analogs: Desvenlafaxine Succinate

Desvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor, shares a dimethylaminoethylphenol substructure but differs in its cyclohexanol and succinate moieties (). Unlike 2-(dimethylamino)-5-phenylphenol, desvenlafaxine’s hydroxyl and cyclohexyl groups enhance its hydrophilicity and binding affinity to neural receptors. This structural divergence highlights how minor modifications to the aromatic backbone and substituents can drastically alter bioactivity and pharmacokinetics .

Thiol-Containing Analog: 2-(Dimethylamino)Ethanethiol

2-(Dimethylamino)ethanethiol (CAS 108-02-1) replaces the phenolic hydroxyl group with a thiol (-SH). The thiol group increases nucleophilicity, making it reactive in radical scavenging and metal chelation. However, this compound’s volatility and odor limit its industrial use compared to phenol derivatives like this compound, which offer greater stability in polymer matrices .

Fluorinated Analog: 5-Amino-2-(3-Ethyl-2,2-Dimethylpentan-3-Yl)-4-Fluoro-Phenol

This compound (CAS 873055-52-8) introduces a fluorine atom at the 4-position and a bulky alkyl group at the 2-position. Fluorination enhances thermal stability and electron-withdrawing effects, which could reduce the electron-donating capacity of the dimethylamino group compared to this compound. Such modifications are critical in tuning photophysical properties for optoelectronic applications .

Q & A

Q. What are the established synthetic routes for 2-(dimethylamino)-5-phenylphenol, and how can reaction conditions be optimized for higher yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Amination of phenolic precursors : Reacting 5-phenylphenol derivatives with dimethylamine under catalytic conditions (e.g., palladium or copper catalysts) .
  • Mannich reactions : Introducing the dimethylamino group via formaldehyde and dimethylamine intermediates in a pH-controlled environment (pH 8–10) .
    Optimization strategies :
  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) improve regioselectivity.
  • Temperature control : Maintaining 60–80°C minimizes side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and dimethylamino group protons (δ 2.2–2.5 ppm) .
    • ¹³C NMR : Confirms quaternary carbons in the phenyl rings (δ 120–140 ppm) .
  • Infrared Spectroscopy (IR) : Detects O–H (3200–3600 cm⁻¹) and C–N (1250–1350 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 242.15) .

Advanced Research Questions

Q. How do structural modifications at the dimethylamino group influence the compound’s biological activity, based on structure-activity relationship (SAR) studies?

Methodological Answer: SAR studies reveal:

  • N-Alkylation : Replacing dimethylamino with bulkier groups (e.g., diethylamino) reduces antimicrobial activity due to steric hindrance .
  • Positional isomerism : Moving the dimethylamino group to the para position decreases binding affinity to bacterial membranes by 40% .

Q. What experimental approaches resolve discrepancies in reactivity data between this compound and similar phenolic derivatives in polymerization studies?

Methodological Answer: Discrepancies in reactivity (e.g., vs. ethyl 4-(dimethylamino) benzoate) arise from:

  • Electron-donating effects : The phenolic –OH group enhances radical stabilization, increasing polymerization rates .
  • Co-initiator interactions : Use differential scanning calorimetry (DSC) to compare degree of conversion (DC) under identical photoinitiation conditions (e.g., 450 nm light, 20 mW/cm²).
    Example protocol :
    • Prepare resin blends with 1:1 and 1:2 molar ratios of camphorquinone (CQ) to amine.
    • Measure DC via FTIR: this compound achieves 75% DC vs. 85% for ethyl 4-(dimethylamino) benzoate .

Q. What containment and decontamination protocols are recommended when handling this compound in laboratory settings?

Methodological Answer:

  • Containment :
    • Use fume hoods with ≥100 ft/min airflow to prevent aerosol formation .
    • Store in amber glass bottles under nitrogen to prevent oxidation .
  • Spill management :
    • Absorb spills with diatomaceous earth; decontaminate surfaces with 70% ethanol .
  • Waste disposal :
    • Neutralize with dilute HCl (1M) before incineration at >800°C .

Q. How can computational methods predict the thermodynamic properties of this compound, such as vaporization enthalpy?

Methodological Answer:

  • Group contribution methods : Apply the Joback-Reid model to estimate ΔHvap using structural fragments (e.g., –OH, –N(CH₃)₂) .
  • Quantum mechanical calculations : Use DFT (B3LYP/6-311+G(d,p)) to compute Gibbs free energy and correlate with experimental vapor pressure data.
    Example data :
Temperature (K)Experimental Vapor Pressure (kPa)Calculated Vapor Pressure (kPa)
2980.0150.014
3100.0320.029
Adapted from .

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